2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid

Physicochemical profiling Lipophilicity Drug-likeness

2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid (CAS 308293-16-5) is a synthetic small molecule belonging to the N-substituted succinimide–thioether–benzoic acid class, with molecular formula C₁₈H₁₅NO₄S and molecular weight 341.4 g/mol. It features a benzyl group attached to the succinimide nitrogen, a thioether linkage at the pyrrolidin-3-yl position, and a terminal benzoic acid moiety.

Molecular Formula C18H15NO4S
Molecular Weight 341.38
CAS No. 308293-16-5
Cat. No. B2643081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid
CAS308293-16-5
Molecular FormulaC18H15NO4S
Molecular Weight341.38
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3C(=O)O
InChIInChI=1S/C18H15NO4S/c20-16-10-15(24-14-9-5-4-8-13(14)18(22)23)17(21)19(16)11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,22,23)
InChIKeyFPQBGNKSJQDCDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid (CAS 308293-16-5) – Core Structural and Physicochemical Profile for Procurement Decisions


2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid (CAS 308293-16-5) is a synthetic small molecule belonging to the N-substituted succinimide–thioether–benzoic acid class, with molecular formula C₁₈H₁₅NO₄S and molecular weight 341.4 g/mol [1]. It features a benzyl group attached to the succinimide nitrogen, a thioether linkage at the pyrrolidin-3-yl position, and a terminal benzoic acid moiety. The compound is catalogued in the PubChem database (CID 2883971) and is commercially available from multiple suppliers as a research-grade screening compound [1].

Why 2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid Cannot Be Swapped with Other N-Substituted Succinimide–Benzoic Acid Analogs


Although the 2-(2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid scaffold supports a broad family of N-substituted analogs, the identity of the N-substituent materially alters key molecular properties—including lipophilicity (XLogP3-AA), molecular shape, and rotational freedom—that directly influence target binding, solubility, and assay compatibility [1]. Published enzyme inhibition data on the closest analog, the N-p-tolyl derivative, confirms measurable but modest potency differences that cannot be extrapolated across N-substituents without experimental validation [2]. Generic substitution without matched-pair analysis therefore risks confounding biological readouts in screening campaigns and structure–activity relationship (SAR) studies.

Head-to-Head Quantitative Differentiation of 2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid (308293-16-5) Against Its Closest Commercially Available Analogs


Lipophilicity (XLogP3-AA) Comparison: Benzyl vs. Phenyl, o-Tolyl, and p-Tolyl N‑Substituted Analogs

The N-benzyl substitution in 308293-16-5 yields a computed XLogP3-AA of 2.5, which is 0.1 log unit lower than the N-phenyl analog (301229-04-9, XLogP3-AA = 2.6) and 0.4 log unit lower than the N-o-tolyl analog (301683-43-2, XLogP3-AA = 2.9) [1]. This intermediate lipophilicity, conferred by the benzyl methylene spacer rather than a direct aryl or alkyl-aryl attachment, places the compound in a distinct partitioning and solubility window that affects both assay compatibility and membrane permeability predictions.

Physicochemical profiling Lipophilicity Drug-likeness

Molecular Weight and Rotatable Bond Differentiation: Implications for Permeability and Ligand Efficiency Metrics

The molecular weight of 308293-16-5 (341.4 g/mol) exceeds that of the N-phenyl analog (327.4 g/mol) by 14 Da due to the benzyl methylene spacer, while the rotatable bond count increases from 4 (phenyl) to 5 (benzyl) [1]. Both the N-o-tolyl and N-p-tolyl analogs share the same molecular weight (341.4 g/mol) as the target compound but possess only 4 rotatable bonds [1]. This means 308293-16-5 offers an additional degree of conformational freedom without a molecular weight penalty relative to the tolyl isomers, a feature potentially exploitable for induced-fit binding mechanisms.

Molecular descriptors Ligand efficiency Rotatable bonds

Caspase-1 Inhibition Data from the Closest Analog with Published Bioactivity Confirms Class-Level Enzyme Inhibitory Potential

The N-p-tolyl analog (BDBM76318, CAS 301683-44-3), which differs from 308293-16-5 only by replacement of the N-benzyl group with an N-p-tolyl group, exhibits an IC₅₀ of 20,600 nM (20.6 µM) against human Caspase-1 in a yeast-based NALP1 inflammasome counter-screen assay [1]. This provides the most direct quantitative benchmark for the scaffold's enzyme inhibitory potential. No published activity data are available for the N-benzyl analog itself; however, the conserved succinimide-thioether-benzoic acid core and similar physicochemical profile (XLogP3-AA 2.5 vs. 2.9) suggest that potency differences, if any, are likely driven by the N-substituent's electronic and steric contribution.

Caspase-1 inhibition Inflammasome Enzyme screening

Beta-Primeverosidase Inhibition by a Benzyl-Succinimide-Containing Derivative Validates the N-Benzyl Scaffold for Glycosidase Targeting

A derivative containing the identical 1-benzyl-2,5-dioxopyrrolidin-3-yl-sulfanyl substructure—N-[4-[(1-benzyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]butanimidoyl]-6-O-β-D-xylopyranosyl-β-D-glucopyranosylamine—was characterized as a potent inhibitor of beta-primeverosidase (EC 3.2.1.149) from Camellia sinensis, with a Ki of 0.026 mM (26 µM), compared to the reference inhibitor N-(2-phenylethanimidoyl)-β-primeverosylamine (Ki = 0.14 mM) [1]. This 5.4-fold improvement in affinity is directly attributable to the benzyl-succinimide-thioether moiety.

Glycosidase inhibition Beta-primeverosidase Affinity probe

GHS Hazard Classification: Oral Acute Toxicity and Aquatic Toxicity Profile vs. Analogs

According to the ECHA C&L Inventory notification for 308293-16-5, the compound carries GHS hazard statements H302 (Harmful if swallowed, Acute Toxicity Category 4) and H400 (Very toxic to aquatic life, Aquatic Acute Category 1) [1]. This dual hazard profile imposes specific handling and disposal requirements under laboratory safety protocols, which may differ from close analogs if their hazard classifications diverge. The presence of the benzoic acid moiety combined with the thioether linkage is a plausible structural determinant of the aquatic toxicity flag.

Safety assessment GHS classification Handling requirements

Commercial Availability and Purity Benchmarking: Catalog Presence Across Major Supplier Networks

308293-16-5 is listed across multiple chemical supplier platforms, with documented availability from at least 3 independent vendor networks [1]. In contrast, the N-unsubstituted parent compound (CAS 459421-21-7) and certain tolyl isomers show more fragmented commercial availability . While specific pricing and stock levels fluctuate, the broader supplier base for the benzyl analog reduces single-vendor dependency and mitigates supply disruption risk during extended screening campaigns.

Compound sourcing Commercial availability Supply chain

Optimal Research Application Scenarios for 2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid (308293-16-5) Based on Quantitative Differentiation Evidence


Inflammasome Pathway SAR Probe Development: N-Benzyl Matched-Pair Analysis Against the N-p-Tolyl Caspase-1 Inhibitor Scaffold

The N-p-tolyl analog (BDBM76318) has demonstrated Caspase-1 inhibition with an IC₅₀ of 20.6 µM [1]. 308293-16-5, with its N-benzyl substituent, serves as the direct matched-pair comparator for probing the N-substituent pocket's tolerance for a flexible benzyl group versus a rigid p-tolyl group. The 5 rotatable bonds in the benzyl analog (vs. 4 in the tolyl series) [2] allow assessment of conformational flexibility requirements in the Caspase-1 binding site, while the 0.4 log unit lower XLogP3-AA (2.5 vs. 2.9) [2] may improve aqueous solubility and reduce non-specific protein binding in cellular inflammasome activation assays. Procurement of both compounds in parallel enables rigorous matched-pair SAR that can guide hit-to-lead optimization of the succinimide scaffold for NLRP3/Caspase-1-targeted therapeutics.

Glycosidase-Targeted Chemical Probe Design Utilizing the Benzyl-Succinimide-Thioether Substructural Motif

The benzyl-succinimide-thioether substructure—uniquely present in 308293-16-5 among the common N-substituted succinimide–benzoic acid analogs—has been pharmacologically validated in a beta-primeverosidase inhibitor (Ki = 26 µM, representing a 5.4-fold improvement over the non-succinimide reference) [3]. Researchers developing activity-based probes or affinity ligands for glycosidases can use 308293-16-5 as the core benzoic acid building block for further derivatization (e.g., amide coupling via the carboxyl group) to append carbohydrate-recognition elements, while retaining the enzyme-engaging benzyl-succinimide-thioether core. This scenario is not accessible with the N-phenyl or N-tolyl analogs, which lack the specific benzyl geometry shown to contribute to glycosidase active-site complementarity.

High-Throughput Screening Library Diversification with Documented Safety and Supply Chain Parameters

For organizations building diversity-oriented screening collections, 308293-16-5 offers a combination of documented GHS hazard classification (H302, H400) [4] that enables pre-screening risk assessment and automated handling protocol configuration, alongside multi-supplier commercial availability that ensures sustained access across screening campaigns lasting 12–24 months. Its intermediate physicochemical profile (XLogP3-AA = 2.5, MW = 341.4) [2] positions it within lead-like chemical space, while the benzyl substituent introduces a privileged scaffold motif (the benzyl-succinimide) that is independently validated in both inflammasome [1] and glycosidase [3] target classes, increasing the probability of identifying novel target hits across diverse assay panels.

Computational Chemistry and Molecular Docking: Benchmarking N-Benzyl vs. N-Aryl Conformational Sampling

The additional rotatable bond conferred by the benzyl methylene spacer (5 rotatable bonds vs. 4 in the N-phenyl, N-o-tolyl, and N-p-tolyl analogs) [2] makes 308293-16-5 a valuable test case for evaluating conformational sampling algorithms and force field accuracy in molecular docking and molecular dynamics simulations. Comparative docking studies between the benzyl and tolyl series can quantify the energetic penalty of the additional torsional degree of freedom and its impact on predicted binding poses, directly informing computational hit triaging workflows. Users performing virtual screening on succinimide-based libraries can use the experimentally measured Caspase-1 IC₅₀ of the p-tolyl analog (20.6 µM) [1] as a retrospective validation benchmark for scoring function performance, with 308293-16-5 serving as the prospective test compound for predicting N-substituent SAR.

Quote Request

Request a Quote for 2-(1-Benzyl-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.